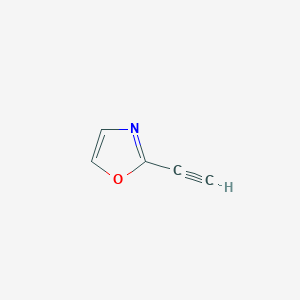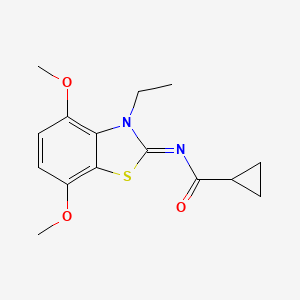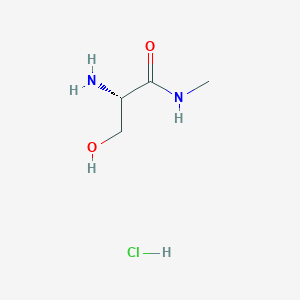![molecular formula C17H15N3O2S B2602830 2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-32-1](/img/structure/B2602830.png)
2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene and pyrimidine rings, and the attachment of these rings to the rest of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrimidine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene and pyrimidine rings could potentially participate in various chemical reactions .Scientific Research Applications
Quantum Chemical Calculations and Cytotoxic Activity
Synthesis and Characterization : Similar compounds have been synthesized and characterized using various spectroscopic techniques, including NMR and FT-IR, to understand their molecular structure and properties. For example, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives and conducted quantum chemical calculations to explore their molecular properties. This research demonstrates the potential of pyrimidine derivatives in probing molecular interactions and behaviors, which could be relevant to the compound (Kökbudak et al., 2020).
Cytotoxic Activities : These compounds have also been tested for cytotoxic activities against various cancer cell lines, indicating their potential application in developing anticancer agents. The study by Kökbudak et al. (2020) highlighted the cytotoxic activities of synthesized compounds against human liver and breast cancer cell lines, suggesting the importance of further research into similar compounds for therapeutic applications.
Antimicrobial and Antifungal Evaluation
- Antimicrobial Applications : Gomha et al. (2018) explored the synthesis of novel triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones and evaluated their antimicrobial activities. The results indicated that some derivatives exhibited mild antimicrobial activities, hinting at the potential of such compounds in developing new antimicrobial agents (Gomha et al., 2018).
Antioxidant and Anti-inflammatory Activities
- Biological Activities : Shehab et al. (2018) synthesized chalcone derivatives and evaluated their antioxidant and anti-inflammatory activities. Their research showed that some compounds displayed potent activities in both in vitro and in vivo models, suggesting the potential of pyrimidine derivatives in developing treatments for inflammatory diseases and oxidative stress-related conditions (Shehab et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-thiophen-3-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(9-12-5-8-23-11-12)19-7-4-14-13(10-19)17(22)20-6-2-1-3-15(20)18-14/h1-3,5-6,8,11H,4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCNWVYGKSWQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)

![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)
![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)




![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)

![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)